molecular formula C19H19N5O5 B1147445 O6-Benzyl-N2,3-etheno Guanosine CAS No. 108060-84-0

O6-Benzyl-N2,3-etheno Guanosine

Cat. No.: B1147445
CAS No.: 108060-84-0
M. Wt: 397.4 g/mol
InChI Key: NVQPPRXKVSLORP-MEQMSXBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O6-Benzyl-N2,3-etheno Guanosine typically involves multiple steps. One common method includes the protection of the guanosine molecule, followed by the introduction of the benzyl group at the O6 position. The etheno bridge is then formed between the N2 and N3 positions through a cyclization reaction. The final product is obtained after deprotection and purification steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: O6-Benzyl-N2,3-etheno Guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various substituted guanosine analogs .

Mechanism of Action

The mechanism of action of O6-Benzyl-N2,3-etheno Guanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This interference can lead to the inhibition of cell proliferation, particularly in cancer cells. The compound selectively targets malignant cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Uniqueness: O6-Benzyl-N2,3-etheno Guanosine is unique due to its specific structural modifications, which confer distinct properties such as enhanced fluorescence and selective targeting of malignant cells. These features make it particularly valuable in both research and therapeutic applications.

Properties

CAS No.

108060-84-0

Molecular Formula

C19H19N5O5

Molecular Weight

397.4 g/mol

IUPAC Name

(2R,3R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxyimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14+,15?,18-/m1/s1

InChI Key

NVQPPRXKVSLORP-MEQMSXBBSA-N

SMILES

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4[C@H]5C([C@H]([C@H](O5)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O

Synonyms

4-(Phenylmethoxy)-1-β-D-ribofuranosyl-1H-imidazo[2,1-b]purine

Origin of Product

United States

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